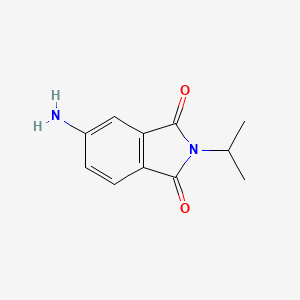

N-isopropyl-4-aminophthalimide

Description

Contextualization within Aminophthalimide Chemistry and Significance

Aminophthalimides are a class of organic compounds characterized by a phthalimide (B116566) structure—a bicyclic aromatic core—functionalized with an amino group. The parent compound, 4-aminophthalimide (B160930), consists of a phthalimide skeleton with an amino group at the 4-position of the benzene (B151609) ring. ontosight.ai These compounds are significant intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including dyes, pigments, and polymers. ontosight.aitandfonline.com

The synthesis of the core structure often begins with precursors like phthalic anhydride (B1165640) or 4-nitrophthalic acid. tandfonline.comtandfonline.com For instance, 4-aminophthalimide can be prepared via the reduction of 4-nitrophthalimide (B147348). google.com The chemical versatility of the aminophthalimide structure allows for modifications at both the amino group and the imide nitrogen. This adaptability is crucial as it enables the fine-tuning of the molecule's chemical and physical properties, particularly its fluorescence characteristics. researchgate.netnuph.edu.ua N-isopropyl-4-aminophthalimide is one such derivative, where an isopropyl group is attached to the imide nitrogen, influencing its solubility and photophysical behavior. researchgate.netresearchgate.net

The primary significance of aminophthalimides in modern research stems from their inherent fluorescence and pronounced solvatochromism—the phenomenon where a substance's color changes with the polarity of the solvent. rsc.orgacs.org This sensitivity to the local environment makes them powerful tools for probing molecular-level interactions and polarity in various media. researchgate.netnuph.edu.uaacs.org

Evolution of Research on Phthalimide-Based Fluorophores

The history of fluorescent molecules for scientific application began with the synthesis of fluorescein (B123965) in the late 19th century. fluorofinder.com Over the decades, the quest for more stable, sensitive, and versatile fluorophores has led researchers to explore numerous chemical scaffolds. Phthalimide derivatives emerged as a particularly promising class due to their high photostability, good fluorescence quantum yields, and tunable emission spectra. researchgate.net

Early research recognized the potential of 3-aminophthalimide (B167264) and 4-aminophthalimide as fluorescent dyes. google.comacs.org A key development in the field was the discovery of their strong solvatochromic properties. Researchers noted that the emission wavelength of 4-aminophthalimide shifts dramatically from the blue-green region in nonpolar solvents to the yellow-green region in polar protic solvents like water. researchgate.net This large Stokes shift (the difference between the absorption and emission maxima) and sensitivity to hydrogen bonding environments made it an ideal probe for studying the relaxation dynamics of various media, including polymers and biological systems. researchgate.netrsc.org

Subsequent research has focused on creating derivatives to optimize these properties for specific applications. By substituting various alkyl or aryl groups at the imide nitrogen (as in this compound) or at the amino group, scientists have been able to modulate the fluorophore's emission color, quantum yield, and environmental sensitivity. researchgate.netnuph.edu.ua This evolution has expanded their use from simple dyes to sophisticated molecular probes for applications such as fluorescent microscopy, cellular imaging, and as components in fluorescent sensors. researchgate.netrsc.orgresearchgate.net

Overview of Key Academic Research Domains for this compound

This compound is primarily investigated as part of a broader class of N-substituted 4-aminophthalimide derivatives that serve as environment-sensitive fluorescent probes. researchgate.netresearchgate.net Its research applications are rooted in its distinct photophysical properties, particularly its response to solvent polarity.

The core of its academic interest lies in its solvatofluorochromism . Like other 4-aminophthalimide derivatives, this compound exhibits a significant shift in its fluorescence emission spectrum depending on the polarity and hydrogen-bonding capability of its environment. researchgate.netresearchgate.net This is attributed to the intramolecular charge transfer (ICT) nature of its excited state. Upon excitation with light, there is a redistribution of electron density from the electron-donating amino group to the electron-withdrawing phthalimide core, creating a more polar excited state that is stabilized by polar solvents. researchgate.net

A comparative study of various N-alkyl-4-aminophthalimides provides insight into the specific properties of the N-isopropyl derivative. Research has systematically documented the absorption and fluorescence maxima of these compounds in different solvents.

Table 1: Photophysical Properties of Selected 4-Aminophthalimide Derivatives in Various Solvents Data compiled from computational and experimental studies. researchgate.net

| Compound | Solvent | Absorption Max (λ_abs, nm) | Fluorescence Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| 4-amino-N-methylphthalimide | Toluene | 368 | 437 | 4200 |

| Acetonitrile | 365 | 486 | 7300 | |

| Ethanol (B145695) | 370 | 525 | 8600 | |

| 4-amino-N-ethylphthalimide | Toluene | 368 | 437 | 4200 |

| Acetonitrile | 365 | 487 | 7400 | |

| Ethanol | 370 | 525 | 8600 | |

| This compound | Toluene | 368 | 437 | 4200 |

| Acetonitrile | 365 | 487 | 7400 | |

| Ethanol | 370 | 525 | 8600 |

Note: The data for this compound in the cited study was found to be very similar to the N-ethyl and N-methyl derivatives, indicating that small alkyl substitutions on the imide nitrogen have a minimal effect on the core photophysical properties in these solvents. researchgate.net

The key research domains for this compound and its analogues include:

Probing Microenvironments: Its sensitivity makes it a valuable tool for studying the polarity and structure of microenvironments within larger systems, such as polymer matrices, micelles, and hydrogels. researchgate.netacs.org

Biological Imaging: Derivatives of 4-aminophthalimide have been successfully used for the selective visualization of cellular organelles. researchgate.net For example, 4-amino-N-adamantylphthalimide, a structurally related compound, has been employed to stain intracellular lipid droplets and mitochondria, leveraging its fluorosolvatochromism to distinguish between these different cellular compartments. researchgate.net

Fluorescent Biomolecule Surrogates: The compact size and strong fluorescence of the aminophthalimide core make it an attractive candidate for creating fluorescent analogues of biological molecules. Researchers have designed and synthesized 4-aminophthalimide-based C-nucleosides to act as fluorescent DNA base surrogates for studying nucleic acid structure and interactions. rsc.orgrsc.orgacs.org Similarly, aminophthalimide-containing amino acids have been developed to probe the local environment of transmembrane peptides. nih.gov

While research often groups this compound with other N-alkyl derivatives, its specific properties contribute to the fundamental understanding of how structural modifications impact the performance of these versatile fluorophores.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-amino-2-propan-2-ylisoindole-1,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3 |

InChI Key |

FXXIEDZMDGZPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Core Aminophthalimide Structures

The foundational step in synthesizing the target compound is the creation of the 4-aminophthalimide (B160930) core. This precursor can be prepared through several strategic pathways, starting from more readily available materials like phthalimide (B116566) or phthalic anhydride (B1165640).

Reduction of Nitrophthalimide Derivatives (e.g., 4-Nitrophthalimide)

A primary and effective route to 4-aminophthalimide involves the chemical reduction of 4-nitrophthalimide (B147348). google.com This process begins with the nitration of phthalimide, a reaction that has been optimized to yield over 82% under specific conditions (a 1:4.5 ratio of nitric acid to sulfuric acid at 25°C for 10 hours). semanticscholar.orgguidechem.com The resulting 4-nitrophthalimide serves as a crucial intermediate. guidechem.com

The subsequent reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation. google.com This method is favored for its efficiency and the production of cleaner products compared to other reduction methods like using stannous chloride or sodium hydrosulfite. google.com Various catalysts can be employed, with Raney nickel and palladium on carbon (Pd/C) being common choices. The reaction is generally carried out in a polar solvent, such as dimethylformamide (DMF), under hydrogen pressure. google.com This process is highly effective, leading to excellent yields of 4-aminophthalimide. google.com

| Catalyst | Solvent | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Raney Nickel | Dimethylformamide (DMF) | 40-50°C | 40-60 psi | 97% |

| 5% Palladium/Carbon (Pd/C) | Dimethylformamide (DMF) | 40-50°C | 40-60 psi | 95% |

Nucleophilic Substitution and Condensation Reactions for Phthalimide Formation

The fundamental phthalimide structure itself is most commonly synthesized via the dehydrative condensation of phthalic anhydride with a primary amine at elevated temperatures. organic-chemistry.org Another significant reaction involving phthalimide is the Gabriel synthesis, which, while primarily used for converting primary alkyl halides into primary amines, is based on the nucleophilic character of the phthalimide anion. patsnap.comscienceinfo.com

The process begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) to form the potassium salt of phthalimide. scienceinfo.com The resulting imide ion is a potent nucleophile due to the resonance stabilization provided by the adjacent carbonyl groups. byjus.comunacademy.com This nucleophile can then react with various electrophiles. While this is typically the basis for N-alkylation (see section 2.2), it underscores the principles of nucleophilic substitution that are central to phthalimide chemistry. ucalgary.ca

Alternative Approaches from α,β-Unsaturated Ketones

More advanced and alternative strategies for constructing the phthalimide ring system have been developed. One such method involves an L-proline-catalyzed reaction between α,β-unsaturated aldehydes and maleimides. researchgate.netorganic-chemistry.org This reaction proceeds through an efficient benzannulation via a formal [4+2] cycloaddition of an azadiene intermediate that is generated in situ. organic-chemistry.org This organocatalyzed approach provides a pathway to highly functionalized phthalimide derivatives under mild conditions. researchgate.net

Alkylation Strategies for N-substitution (N-isopropyl incorporation)

Once the 4-aminophthalimide core is synthesized, the next critical step is the introduction of the isopropyl group at the imide nitrogen. This is typically achieved through N-alkylation.

A well-established method for this transformation is the Gabriel synthesis. byjus.com This involves the reaction of 4-aminophthalimide with an isopropyl halide (e.g., 2-bromopropane). The reaction is facilitated by a base, which deprotonates the imide nitrogen to form a nucleophilic anion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction. unacademy.com

An alternative is reductive alkylation, where an imide is reacted with a ketone or aldehyde in the presence of a catalyst and hydrogen pressure. google.com To obtain N-isopropyl-4-aminophthalimide, 4-aminophthalimide would be reacted with acetone (B3395972) under acidic conditions with a platinum catalyst and hydrogen pressure. google.com

Regioselectivity Considerations of Imide Nitrogen vs. Exocyclic Amine

A key challenge in the alkylation of 4-aminophthalimide is directing the isopropyl group to the correct nitrogen atom. The molecule possesses two potential sites for alkylation: the imide nitrogen and the exocyclic amino nitrogen. However, the reaction exhibits high regioselectivity for the imide nitrogen.

This selectivity arises from the significant difference in acidity between the two sites. The proton on the imide nitrogen is substantially more acidic than the protons on the 4-amino group. byjus.com This is because the negative charge that results from deprotonation of the imide is stabilized by resonance across two adjacent carbonyl groups. unacademy.comucalgary.ca Consequently, treatment with a base will preferentially remove the imide proton, generating the imide anion. This anion is the more potent nucleophile in the reaction mixture and will selectively attack the isopropyl halide, leading to N-alkylation at the imide position. byjus.com

Optimization for Minimized Byproduct Formation (e.g., Over-alkylation)

A significant advantage of using the phthalimide structure for N-alkylation, as in the Gabriel synthesis, is the inherent prevention of over-alkylation. byjus.comunacademy.com Once the imide nitrogen is substituted with the isopropyl group, it cannot react further with another molecule of the alkyl halide. This is a distinct benefit over the direct alkylation of ammonia, which often leads to a mixture of primary, secondary, and tertiary amines.

To further optimize the reaction and minimize other potential byproducts, reaction conditions such as the choice of base, solvent, and temperature can be fine-tuned. For example, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can ensure efficient deprotonation of the imide without competing side reactions. d-nb.info Careful control of stoichiometry, ensuring that the alkylating agent is not used in large excess, also helps in preventing potential, albeit less favorable, alkylation at the exocyclic amine.

Reaction Condition Optimization and Process Efficiency

The economical and efficient synthesis of aminophthalimides is crucial due to their application as intermediates for dyestuffs and pharmaceuticals. google.com The reduction of the nitro group in 4-nitrophthalimide derivatives is a common and effective strategy. google.com

The choice of solvent plays a significant role in the catalytic hydrogenation of nitrophthalimides. Polar solvents are generally preferred for this reaction. google.com Dimethylformamide (DMF) has been identified as a suitable solvent for the hydrogenation of 4-nitrophthalimide to 4-aminophthalimide. google.com

In a typical procedure, 4-nitrophthalimide is dissolved in DMF, and the hydrogenation is carried out in the presence of a catalyst. google.com An important advantage of using DMF is the potential for solvent recovery. After the reaction is complete and the catalyst is filtered off, DMF can be removed from the filtrate under reduced pressure and potentially recycled, making the process more economical and environmentally friendly. google.com The ability to recycle both the solvent and the catalyst is a key factor in developing a sustainable and cost-effective synthesis. google.com

The selection of a solvent can also influence the chemo-selectivity of the hydrogenation process, especially in substrates with multiple reducible functional groups. For instance, in the hydrogenation of 4-nitrostyrene, polar and protic solvents like ethanol (B145695) can favor the reduction of the nitro group, while non-polar solvents may lead to different selectivity. semanticscholar.org This highlights the importance of solvent choice in directing the reaction towards the desired product.

Table 1: Solvent Systems in Hydrogenation Reactions

| Solvent | Role in Reaction | Recoverability | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Dissolves 4-nitrophthalimide for hydrogenation. | Can be removed under reduced pressure and recycled. | google.com |

| Alcohols (Methanol, Ethanol) | Common solvents for heterogeneous hydrogenation. | Can be recovered through distillation. | google.com |

Heterogeneous catalytic hydrogenation is a widely used method for the reduction of nitro compounds due to its efficiency and the ease of catalyst separation. Common catalysts for the reduction of nitrophthalimides include Palladium on carbon (Pd/C) and Raney Nickel. google.com

The choice of catalyst can impact the reaction conditions required. For instance, a 5% Pd/C catalyst has been effectively used for the hydrogenation of 4-nitrophthalimide in DMF. google.com The reaction can be initiated at a lower temperature and pressure (20-30°C and 20-40 psi) and then increased (40-50°C and 40-60 psi) after the initial exothermic phase subsides. google.com Raney Nickel is another effective catalyst for this transformation and is often used in industrial processes due to its high activity and lower cost compared to palladium catalysts. google.com

The catalytic system's efficiency is also influenced by the solvent. The combination of the right catalyst and solvent is crucial for achieving high yields and purity of the final product. google.com

Table 2: Catalytic Systems for the Hydrogenation of 4-Nitrophthalimide Derivatives

| Catalyst | Typical Loading | Solvent | Temperature (°C) | Pressure (psi) | Reference |

|---|---|---|---|---|---|

| 5% Palladium/carbon (Pd/C) | 10% w/w (50% wet) | Dimethylformamide | 20-50 | 20-60 | google.com |

| Raney Nickel | Not specified | Alcoholic solvents | 20-100 | 10-60 | google.com |

Scaling up the synthesis of this compound from a laboratory to an industrial scale requires careful consideration of several factors to ensure the process is convenient, economical, and environmentally friendly. google.com A key advantage of the described synthetic route is its suitability for large-scale production. google.com

The ability to recycle both the solvent and the catalyst is a significant economic benefit on an industrial scale. google.com This reduces material costs and minimizes waste generation, contributing to a greener manufacturing process. google.com Processes that produce negligible effluents are highly desirable from an environmental and regulatory standpoint. google.com

Purification Techniques for Academic Purity Standards

Achieving high purity is essential for the characterization and subsequent use of this compound in academic research. Standard purification techniques such as chromatography and recrystallization are employed to isolate the compound from reaction byproducts and unreacted starting materials.

Flash column chromatography is a standard and effective method for purifying organic compounds. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (the eluent). rsc.org For aminophthalimide derivatives, a suitable solvent system is chosen to achieve good separation between the desired product and any impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC). After separation, the fractions containing the pure product are combined and the solvent is evaporated to yield the purified compound. rsc.org

Recrystallization is a powerful technique for purifying crystalline solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

For aminophthalimides, after the synthesis and initial workup, the crude product can be dissolved in a suitable hot solvent. google.com As the solution cools, the solubility of the aminophthalimide decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. google.com For instance, after the hydrogenation of 4-nitrophthalimide, the addition of water to the residue can induce precipitation of the 4-aminophthalimide, which is then collected by filtration and dried to yield a yellow crystalline solid. google.com The choice of solvent is critical for successful recrystallization and achieving high purity.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization

Advanced spectroscopic methods are indispensable for the detailed molecular analysis of N-isopropyl-4-aminophthalimide. These techniques probe the nuclear and vibrational states of the molecule, offering a comprehensive picture of its structure.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

Detailed Research Findings:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) ring, the protons of the isopropyl group, and the protons of the amino group.

Aromatic Protons: The phthalimide ring contains three aromatic protons. Due to the electron-donating amino group at the 4-position, these protons will appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) will depend on their relative positions on the ring and their coupling with neighboring protons.

Isopropyl Group Protons: The isopropyl group attached to the nitrogen atom will show two distinct signals. A septet (a signal split into seven lines) is expected for the single methine proton (-CH), likely in the range of δ 4.0-5.0 ppm, due to coupling with the six equivalent methyl protons. The six methyl protons (-CH₃) will appear as a doublet (a signal split into two lines) at a more upfield region, typically around δ 1.2-1.5 ppm, due to coupling with the single methine proton.

Amino Group Protons: The two protons of the amino group (-NH₂) are expected to produce a broad singlet in the spectrum. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it is generally observed in the range of δ 4.0-6.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.0 - 7.8 | m | 3H |

| -CH (isopropyl) | 4.5 - 5.0 | sept | 1H |

| -NH₂ | 4.0 - 5.5 | br s | 2H |

| -CH₃ (isopropyl) | 1.3 - 1.5 | d | 6H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. m = multiplet, sept = septet, br s = broad singlet, d = doublet.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Detailed Research Findings:

The ¹³C NMR spectrum will confirm the number of unique carbon environments and provide insight into their chemical nature (e.g., aromatic, carbonyl, aliphatic).

Carbonyl Carbons: The two carbonyl carbons (C=O) of the phthalimide ring are expected to resonate at the most downfield region of the spectrum, typically between δ 165 and 170 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will appear in the aromatic region, generally between δ 110 and 150 ppm. The carbon atom attached to the amino group (C4) is expected to be significantly shielded compared to the others.

Isopropyl Group Carbons: The methine carbon (-CH) of the isopropyl group is expected to have a chemical shift in the range of δ 40-50 ppm, while the two equivalent methyl carbons (-CH₃) will appear at a more upfield position, typically between δ 20 and 25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (imide) | 167 - 169 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 120 - 135 |

| -CH (isopropyl) | 42 - 48 |

| -CH₃ (isopropyl) | 21 - 24 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other (typically through two or three bonds). For this compound, this would confirm the coupling between the methine proton and the methyl protons of the isopropyl group. It would also reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows correlations between protons that are close to each other in space, regardless of whether they are bonded. This technique can be used to confirm the proximity of the isopropyl group to the phthalimide ring. For instance, a cross-peak between the methine proton of the isopropyl group and one of the aromatic protons would provide evidence for their spatial closeness.

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in their crystalline or amorphous solid states. For this compound, ssNMR could provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Molecular Packing: ssNMR can reveal information about how the molecules are arranged in the crystal lattice.

Dynamics: This technique can be used to study molecular motions in the solid state, such as the rotation of the isopropyl group.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Detailed Research Findings:

The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H, C-H, C=O, and C=C bonds.

N-H Stretching: The amino group (-NH₂) will typically show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the isopropyl group will be observed just below 3000 cm⁻¹.

C=O Stretching: The two carbonyl groups of the imide ring will exhibit strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations are expected, typically in the region of 1700-1780 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group is expected around 1600-1650 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Ar-H | > 3000 | Medium |

| Aliphatic C-H Stretch | Isopropyl | < 3000 | Medium |

| C=O Stretch (asymmetric) | Imide | ~1760 | Strong |

| C=O Stretch (symmetric) | Imide | ~1710 | Strong |

| N-H Bend | Amino (-NH₂) | 1600 - 1650 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Note: Predicted values are based on typical infrared absorption frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comkbdna.com The method involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded. nih.gov This diffraction pattern contains information about the arrangement of atoms in the crystal lattice. kbdna.com By analyzing the pattern, it is possible to calculate a three-dimensional electron density map of the molecule and from it, build a detailed atomic model. nih.gov

For this compound, an SCXRD analysis would provide unambiguous information on its solid-state conformation. This includes precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. Furthermore, this technique elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. mdpi.com This detailed structural information is fundamental to understanding the compound's physical properties. mdpi.com

Table 3: Illustrative Parameters Obtainable from Single-Crystal X-ray Diffraction These values are representative and not from a specific experimental analysis of this compound.

| Structural Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | e.g., C=O, C-N, C-C bond distances |

| Bond Angles | e.g., C-N-C, O=C-N bond angles |

| Intermolecular Interactions | e.g., N-H···O hydrogen bond distances and angles |

Cryogenic X-ray diffraction is an advancement of the conventional SCXRD technique where the single crystal is flash-cooled to a very low temperature (typically around 100 K or -173 °C) and maintained at that temperature during data collection. nih.gov The primary benefit of this approach is the significant reduction in the thermal motion of atoms within the crystal lattice. mdpi.com This diminished atomic vibration leads to a sharper and more intense diffraction pattern, with measurable data extending to higher diffraction angles (higher resolution). mdpi.com

Applying cryogenic conditions to the analysis of this compound would result in a more precise and detailed structural model compared to a room-temperature experiment. nih.gov The enhanced resolution allows for more accurate determination of atomic positions, leading to more reliable bond lengths and angles. mdpi.com It is particularly advantageous for visualizing the positions of lighter atoms, such as hydrogen, and for obtaining a more detailed picture of the electron density distribution within the molecule. This can provide deeper insights into chemical bonding and subtle intermolecular interactions that might be obscured by thermal motion at ambient temperatures. aps.org

Table 4: Comparison of Typical Data Quality Indicators for Standard vs. Cryogenic XRD

| Parameter | Standard (Room Temp.) XRD | Cryogenic XRD | Advantage of Cryo-XRD |

| Resolution (Å) | ~1.0 - 0.8 Å | < 0.8 Å | Higher resolution, more detail |

| Data Completeness (%) | High | Very High | More observed reflections |

| R-factor (%) | Higher | Lower | Better agreement between model and data |

| Atomic Displacement Parameters (B-factors) | Larger | Smaller | Reduced thermal motion, more precise positions |

Photophysical Behavior and Excited State Dynamics

Solvatochromism of N-isopropyl-4-aminophthalimide and Derivatives

The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of fluorescence spectroscopy, this phenomenon manifests as shifts in the absorption and emission spectra of a fluorophore. This compound and its parent compound, 4-aminophthalimide (B160930) (4-AP), are well-known for their pronounced solvatochromic properties, which arise from changes in their electronic distribution upon excitation.

Environment-Sensitive Shifts in Fluorescence Emission Maxima

The fluorescence emission spectrum of this compound and its derivatives is highly sensitive to the polarity of the surrounding medium. nih.gov A significant shift in the fluorescence emission maximum is observed when the solvent is changed from nonpolar to polar. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. nih.gov

In nonpolar solvents, these compounds typically exhibit fluorescence in the blue region of the spectrum. As the polarity of the solvent increases, the emission maximum undergoes a bathochromic shift (red shift) to longer wavelengths. nih.govyoutube.com This stabilization of the more polar excited state by polar solvent molecules lowers the energy of the excited state, resulting in a smaller energy gap for fluorescence emission. nuph.edu.ua For instance, derivatives of 4-aminophthalimide show emission maxima ranging from approximately 460 nm in less polar environments to over 560 nm in highly polar solvents like water. nih.gov This large spectral shift makes them excellent probes for characterizing the polarity of microenvironments, such as in micelles, liposomes, and biological membranes. mdpi.com

Table 1: Illustrative Solvent-Dependent Fluorescence Emission Maxima of 4-Aminophthalimide Derivatives

| Solvent | Polarity (ET(30)) | Typical Emission Maxima (nm) |

| Cyclohexane | 31.2 | ~430 |

| Dioxane | 36.0 | ~450 |

| Ethyl Acetate | 38.1 | ~460 |

| Acetonitrile | 46.0 | ~490 |

| Ethanol (B145695) | 51.9 | ~530 |

| Methanol (B129727) | 55.5 | ~540 |

| Water | 63.1 | ~560 |

Polarity-Dependent Changes in Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, of this compound and its analogs is also strongly dependent on solvent polarity. Generally, a decrease in fluorescence quantum yield is observed with an increase in the polarity of the solvent. nih.govyoutube.com This quenching of fluorescence in polar environments is particularly pronounced in protic solvents (solvents that can donate a hydrogen bond).

In aprotic solvents, even those with high polarity, the fluorescence quantum yield of 4-aminophthalimide derivatives can remain relatively high. However, in protic solvents such as alcohols and water, the quantum yield drops dramatically. frontiersin.org This quenching is attributed to the facilitation of non-radiative decay pathways from the excited state. One of the proposed mechanisms for this non-radiative decay is the formation of a twisted intramolecular charge transfer (TICT) state, which is stabilized by polar and hydrogen-bonding solvents. In the TICT state, the amino group is twisted relative to the phthalimide (B116566) ring, leading to a non-emissive de-excitation pathway.

Table 2: General Trend of Fluorescence Quantum Yield of 4-Aminophthalimide Derivatives in Different Solvent Types

| Solvent Type | Polarity | Hydrogen Bonding | Typical Fluorescence Quantum Yield (ΦF) |

| Nonpolar Aprotic | Low | No | High |

| Polar Aprotic | High | No | Moderately High |

| Polar Protic | High | Yes | Low |

Role of Hydrogen Bonding Interactions in Emission Modulation

Hydrogen bonding plays a critical role in modulating the fluorescence emission of this compound. frontiersin.orgresearchgate.net The amino group and the carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors, while the N-H of the amino group can act as a hydrogen bond donor. In protic solvents, the solvent molecules can form hydrogen bonds with the fluorophore in both the ground and excited states.

These hydrogen bonding interactions become stronger in the excited state due to the increased charge separation and dipole moment. nih.gov The formation of these hydrogen bonds, particularly with the amino group, is believed to be a key factor in the quenching of fluorescence in protic solvents. frontiersin.org By providing a specific interaction that can couple the electronic excitation to vibrational modes of the solvent, hydrogen bonding facilitates the non-radiative decay of the excited state. This effect is significantly weaker in aprotic solvents, even if they are polar, which explains the higher quantum yields observed in such media.

Red-Edge Excitation Shift Phenomena in Heterogeneous Environments

In certain environments, particularly those that are highly viscous or structurally constrained, such as in micelles, liposomes, or protein binding sites, this compound and its derivatives can exhibit a phenomenon known as the red-edge excitation shift (REES). nih.gov REES is characterized by a shift in the fluorescence emission maximum to longer wavelengths when the excitation wavelength is shifted to the "red edge" (longer wavelength side) of the absorption spectrum.

This phenomenon arises in environments where the solvent or surrounding matrix relaxation time is comparable to or longer than the fluorescence lifetime of the probe. Under these conditions, excitation at the red edge selectively excites a subpopulation of fluorophores that are in a more relaxed, lower-energy ground state conformation with their surrounding environment. Since the environment does not have sufficient time to reorganize around the excited state before emission occurs, the resulting fluorescence is red-shifted. The magnitude of the REES can provide valuable information about the mobility and dynamics of the microenvironment surrounding the fluorescent probe.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule in the electronically excited state. This process often leads to the formation of a tautomeric species with distinct fluorescence properties.

Investigation of Keto-Enol Tautomerization

The possibility of a solvent-assisted ESIPT in 4-aminophthalimide, the parent compound of this compound, has been a subject of scientific inquiry. It has been proposed that in protic solvents, a solvent molecule can form a hydrogen-bonded bridge between the amino group (proton donor) and a carbonyl group (proton acceptor) of the phthalimide ring. mdpi.com Upon excitation, the increased acidity of the amino group and basicity of the carbonyl group could facilitate the transfer of a proton, leading to the formation of an enol tautomer from the keto form.

However, the occurrence of ESIPT as a major deactivation pathway in 4-aminophthalimide has been debated. Studies on N-alkylated derivatives of 4-aminophthalimide, such as this compound, where the imide proton is replaced by an alkyl group, show similar solvatochromic behavior to the parent compound. This observation suggests that the primary photophysical processes are not dependent on the presence of the imide proton, casting doubt on the significance of the classical ESIPT mechanism involving this proton. While solvent-assisted proton transfer involving the amino group remains a possibility, further research is needed to definitively establish its role in the excited-state dynamics of this compound.

Dynamics of Solvent-Assisted ESIPT in Protic Media

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) has been a subject of extensive study for the parent compound, 4-aminophthalimide (4-AP). In protic solvents like methanol, a proposed mechanism involves the solvent acting as a bridge to facilitate the transfer of a proton from the imide nitrogen to a carbonyl oxygen, forming a transient keto-enol tautomer. nih.gov This process is predicated on the availability of the acidic proton on the imide group. nih.gov

However, in this compound, the hydrogen atom on the imide nitrogen is replaced by an isopropyl group. This substitution fundamentally blocks the proposed solvent-assisted ESIPT pathway. nih.gov Comparative studies using N-alkyl derivatives of 4-aminophthalimide have been instrumental in demonstrating that the photophysical behavior observed in protic media is not necessarily due to ESIPT, as these N-substituted compounds exhibit similar spectral characteristics to 4-AP despite being incapable of undergoing the imide-to-carbonyl proton transfer. nih.gov Therefore, for this compound, the excited-state dynamics in protic media are governed by other processes, such as solvent relaxation and hydrogen-bonding interactions, rather than solvent-assisted ESIPT involving the imide group. nih.gov

Electronic Excited State Characterization (S1, S2)

The electronic structure of the 4-aminophthalimide chromophore features two primary low-energy excited singlet states, S1 and S2. mdpi.com Excitation into the S2 state, typically achieved with higher-energy light (~300 nm for the parent 4-AP), is followed by a very rapid, non-radiative internal conversion to the S1 state. nih.gov This internal conversion process is remarkably fast, occurring on a picosecond timescale (e.g., ~9 ± 2 ps for 4-AP in deuterated acetonitrile). nih.gov Consequently, regardless of initial excitation to S1 or S2, the subsequent fluorescence and excited-state dynamics predominantly originate from the lowest-lying S1 excited state. nih.gov

A defining characteristic of the 4-aminophthalimide chromophore is the significant redistribution of electron density upon photoexcitation. The transition to the S1 excited state involves a substantial intramolecular charge transfer (ICT) from the amino group (electron donor) to the phthalimide moiety's carbonyl groups (electron acceptors). nih.govmdpi.com This charge redistribution results in a large increase in the molecule's dipole moment (μ).

For the parent compound 4-aminophthalimide, calculations show that the dipole moment changes by approximately 6.0 Debye (D) upon excitation to the S1 state and by a smaller amount, about 3.7 D, for the S2 state. mdpi.com This large change for the S1 state confirms its significant charge-transfer character. mdpi.com While specific experimental values for this compound are not detailed, the N-isopropyl group does not fundamentally alter the electronic nature of the core chromophore. Therefore, a similarly large increase in the dipole moment upon excitation to the S1 state is expected, which is the underlying cause of its pronounced solvatochromic behavior.

The lowest excited singlet state (S1) of this compound is an intramolecular charge transfer (ICT) state. mdpi.comusm.edu This state is highly polarized, and its energy is exceptionally sensitive to the polarity and hydrogen-bonding capability of its surrounding environment. researchgate.netnih.gov This sensitivity manifests as solvatochromism, where the fluorescence emission spectrum shifts to lower energies (a red shift) as the polarity of the solvent increases. nih.govresearchgate.net

In nonpolar solvents, the emission is typically at higher energies. In polar aprotic solvents, the increased dipole moment of the excited molecule is stabilized by the solvent's dielectric continuum, lowering the energy of the excited state and red-shifting the emission. In polar protic solvents, this effect is even more pronounced due to specific hydrogen-bonding interactions between the solvent and the amino and carbonyl groups of the excited fluorophore. researchgate.net This strong environmental sensitivity makes N-alkyl-4-aminophthalimides, including the N-isopropyl derivative, effective fluorescent probes for characterizing the micropolarity and hydrogen-bonding properties of complex systems like micelles and biological membranes. mdpi.com

Fluorescence Lifetimes and Decay Pathways

The fluorescence lifetime (τ) of this compound, like other aminophthalimides, is highly dependent on the solvent environment. This parameter, along with the fluorescence quantum yield (Φf), provides critical insights into the competing radiative and non-radiative decay pathways that deactivate the S1 excited state.

The deactivation of the S1 excited state occurs through two primary pathways: radiative decay (fluorescence), characterized by the rate constant kr, and non-radiative decay, with a rate constant knr. These fundamental constants can be determined from experimentally measured fluorescence quantum yields (Φf) and lifetimes (τf) using the following relationships:

kr = Φf / τf

knr = (1 - Φf) / τf

The table below presents representative photophysical data for the closely related 4-aminophthalimide (4-AP) in different solvents to illustrate the typical influence of the environment on these parameters. A general trend observed for aminophthalimide derivatives is a decrease in both quantum yield and lifetime in more polar and, particularly, in protic solvents, which corresponds to an increase in the non-radiative decay rate. nih.govresearchgate.netresearchgate.net

| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Radiative Rate (kr) (10⁸ s⁻¹) | Non-Radiative Rate (knr) (10⁸ s⁻¹) |

|---|---|---|---|---|

| Acetonitrile | 0.63 | 14.0 | 0.45 | 0.26 |

| Methanol (CH₃OH) | 0.10 | 6.0 | 0.17 | 1.50 |

| Deuterated Methanol (CD₃OD) | 0.30 | 14.0 | 0.21 | 0.50 |

The microenvironment surrounding the this compound molecule plays a crucial role in dictating the dominant deactivation pathway from the excited state. The dramatic increase in the non-radiative rate constant (knr) in protic solvents like methanol is a key feature of this class of compounds. nih.govresearchgate.net

This enhanced non-radiative decay is attributed to specific hydrogen-bonding interactions between the solvent molecules and the fluorophore in its highly polar ICT state. researchgate.net These interactions can facilitate vibrational relaxation and other quenching processes, providing an efficient channel for the excited state to return to the ground state without emitting a photon. The "solvent deuterium (B1214612) effect," where the lifetime and quantum yield increase significantly in deuterated methanol (CD₃OD) compared to regular methanol (CH₃OH), provides strong evidence for this. nih.gov The heavier deuterium atom slows down the high-frequency vibrations involved in the non-radiative decay channel, thus making radiative decay (fluorescence) more competitive. nih.gov Additionally, for N-alkyl derivatives in aqueous media, hydrophobic interactions can lead to aggregation, which introduces further non-radiative deactivation pathways. mdpi.com

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy provides an unparalleled window into the fleeting moments that follow photoexcitation, allowing for the direct observation of transient species and the elucidation of the various deactivation pathways available to an excited molecule. For this compound and its parent compounds, these techniques have been instrumental in mapping their energetic landscape.

Femtosecond Time-Resolved Infrared Spectroscopy

While direct femtosecond time-resolved infrared (TRIR) spectroscopic data for this compound is not extensively available, studies on the parent molecule, 4-aminophthalimide (4-AP), offer significant insights into the expected vibrational dynamics. mdpi.comnih.gov TRIR spectroscopy monitors the changes in the vibrational spectrum of a molecule as it evolves from its excited state back to the ground state.

In studies of 4-AP in solution, TRIR has been employed to investigate the dynamics following excitation to its first (S1) and second (S2) singlet excited states. mdpi.comnih.gov Upon excitation, changes in the vibrational bands corresponding to the C=O and C=C stretching modes are typically observed, reflecting the altered electron distribution in the excited state. mdpi.com For 4-AP, it has been shown that following excitation to the S2 state, a rapid internal conversion to the S1 state occurs, from which the molecule then relaxes back to the ground state. mdpi.comnih.gov It is plausible that this compound would exhibit similar ultrafast internal conversion processes, with the isopropyl group potentially influencing the vibrational relaxation rates and the lifetimes of the excited states.

Fluorescence Upconversion Experiments

Fluorescence upconversion is a powerful technique for measuring fluorescence decay dynamics with sub-picosecond time resolution. This method is particularly useful for studying the initial events after photoexcitation, such as solvation dynamics and vibrational relaxation. Although specific fluorescence upconversion data for this compound is not readily found in the literature, the photophysical properties of a series of N-alkyl-4-aminophthalimides, including the N-isopropyl derivative, have been investigated. researchgate.net

A computational and experimental study on substituted 4-aminophthalimides, including 4-amino-N-(isopropyl)phthalimide, has provided valuable data on their absorption and fluorescence characteristics in different solvents. researchgate.netnuph.edu.ua These studies reveal that the introduction of alkyl substituents on the imide nitrogen, such as the isopropyl group, can lead to bathochromic shifts in both the absorption and emission spectra. nuph.edu.ua

Below is a data table summarizing the computed absorption and fluorescence wavelengths for 4-amino-N-(isopropyl)phthalimide in various solvents, as reported in the literature. researchgate.net

| Solvent | Computed Absorption Wavelength (nm) | Computed Fluorescence Wavelength (nm) |

| Toluene | 362 | 430 |

| Chloroform | 366 | 466 |

| Acetonitrile | 365 | 486 |

| Ethanol | 367 | 504 |

| Methanol | 367 | 506 |

This data is based on computational studies and provides a theoretical framework for the expected solvatochromic behavior of this compound.

Laser Flash Photolysis for Nonradiative Deactivation Route Elucidation

Laser flash photolysis is a versatile technique used to generate and study transient species with lifetimes in the microsecond to nanosecond range. It is particularly effective in identifying triplet states and other long-lived intermediates that may be involved in nonradiative deactivation pathways.

While specific laser flash photolysis studies on this compound are not detailed in the available literature, research on related 4-aminophthalimide derivatives has shed light on their nonradiative decay channels. These studies are crucial for understanding why the fluorescence quantum yield of these compounds can be highly dependent on the solvent environment. Investigations into other aminophthalimide derivatives have suggested that an enhanced internal conversion process is a key factor in the reduction of fluorescence efficiency in highly polar and protic media. The triplet state, however, was found not to be significantly involved in the variation of the fluorescence response of these systems.

For this compound, it is expected that similar nonradiative pathways, primarily internal conversion, would compete with fluorescence. The rate of these nonradiative processes would likely be influenced by the nature of the solvent and its ability to interact with the excited state of the molecule.

Aggregation-Induced Emission (AIE) Phenomena in Related Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect.

While there is no specific mention of AIE in this compound itself, the broader class of phthalimide and naphthalimide derivatives has been a fertile ground for the development of AIE-active materials. The AIE effect in these systems is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the molecules can undergo various vibrational and rotational motions that provide efficient nonradiative pathways for the excited state to decay. In the aggregated state, these motions are sterically hindered, which blocks the nonradiative channels and forces the molecule to release its energy through radiative decay, i.e., fluorescence.

Studies on N-alkyl-4-aminophthalimides have shown that their aggregation in aqueous media can be induced by their hydrophobicity. nuph.edu.ua This aggregation can lead to changes in their fluorescence properties. It is conceivable that appropriately designed derivatives of this compound could exhibit AIE characteristics, making them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Computational and Theoretical Investigations

Quantum Mechanical Calculations for Ground State Properties (e.g., DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and ground state properties of molecules. For 4-aminophthalimide (B160930) (AP) and its derivatives, DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and analyze vibrational frequencies.

Theoretical studies on 4-aminophthalimide and its analogue, 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP), have utilized DFT to understand the intermolecular interactions that drive molecular self-assembly. X-ray crystallographic analysis of AP reveals strong intermolecular hydrogen bonding, a feature that is absent in the methylated analogue, DMP, which only exhibits weaker C–H⋯O and C–H⋯π interactions. These differences in interaction modes, elucidated by DFT, lead to distinct aggregation behaviors for the two molecules. rsc.org

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d), are also used to support experimental results by calculating properties like dipole moments and mapping electrophilic and nucleophilic sites through the Molecular Electrostatic Potential (MEP). researchgate.net For phthalimide (B116566) derivatives, these calculations help in understanding their reactivity and interaction sites.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the properties of electronically excited states. It is instrumental in understanding the photophysical behavior of fluorescent molecules like N-isopropyl-4-aminophthalimide.

The structure of 4-aminophthalimide (4-AP) features electron-donating (-NH2) and electron-accepting (>C=O) moieties, leading to significant changes in electron density upon photoexcitation. mdpi.com This intramolecular charge transfer (ICT) character is a key aspect of its photophysics. TD-DFT calculations have shown that upon excitation of 4-AP, there is a substantial change in the dipole moment. For instance, the dipole moment can increase by as much as 6.0 D for the S1 state (the first excited singlet state). mdpi.com This change is responsible for the compound's strong solvatochromism, where the emission and absorption spectra shift depending on the polarity of the solvent. mdpi.com

TD-DFT is widely used to predict the absorption and emission wavelengths of molecules. For substituted 4-aminophthalimides, TD-DFT calculations have been performed to compute their absorption and fluorescence spectra in various solvents. These calculations typically involve optimizing the ground state geometry, followed by a vertical excitation to the excited state, and then optimizing the excited state geometry to calculate the emission energy. The computed absorption wavelengths often show excellent agreement with experimental data and are found to be only slightly dependent on the solvent. acs.orgnih.gov

The following table shows a comparison of experimental versus computed absorption and fluorescence data for 4-aminophthalimide in different solvents, illustrating the predictive power of TD-DFT.

| Solvent | Experimental Absorption (nm) | Computed Absorption (nm) | Experimental Fluorescence (nm) | Computed Fluorescence (nm) |

| Methanol (B129727) | 370 | 365 | 490 | 450 |

| Acetonitrile | 360 | 355 | 470 | 435 |

| Dioxane | 350 | 345 | 450 | 420 |

Data is illustrative and based on typical results from TD-DFT studies on 4-aminophthalimides.

Upon photoexcitation, the geometry of a molecule can relax to a new equilibrium structure in the excited state. TD-DFT allows for the optimization of these excited-state geometries. For 4-aminophthalimide in protic solvents like water, TD-DFT studies have investigated the dynamics of hydrogen bonding in the excited state. nih.gov These studies have demonstrated that intermolecular hydrogen bonds, such as those between the carbonyl (C=O) group of the phthalimide and water molecules, are significantly strengthened in the electronically excited state. nih.gov This is evidenced by the red-shift in the calculated stretching vibrational frequencies of the involved functional groups upon photoexcitation. nih.gov

Furthermore, TD-DFT can elucidate the charge distribution in the excited state. The significant increase in the dipole moment of 4-AP upon excitation indicates a substantial redistribution of electron density, consistent with an intramolecular charge transfer from the amino group to the carbonyl groups. mdpi.com This charge redistribution is fundamental to its fluorescence properties and its sensitivity to the environment.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic interactions between a solute, such as this compound, and its surrounding solvent molecules. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of how solvent molecules arrange themselves around the solute and how these interactions influence the solute's conformation and properties. nih.gov

For molecules related to this compound, MD simulations have been used to understand complex solvent-mediated reactions. For instance, simulations have been employed to explore the ring-opening of N-enoxyphthalimide in different solvents, revealing how intricate hydrogen bonding networks with solvent molecules like methanol can facilitate the reaction. nih.gov These studies highlight the critical role of explicit solvent molecules in chemical reactivity, a factor that is often simplified in other computational models. nih.gov

MD simulations can be performed using either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium. mdpi.com While implicit models are computationally less expensive, explicit solvent simulations provide a more detailed and accurate description of specific solute-solvent interactions like hydrogen bonding, which are crucial for understanding the behavior of polar molecules like aminophthalimides. nih.gov The solvation dynamics of 4-aminophthalimide have also been studied within micellar systems, revealing how the structured environment of a micelle affects processes like exciplex formation with water molecules. nih.gov

Computational Docking for Supramolecular Assemblies and Steric Interactions

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second. While often used for ligand-protein interactions, it can also be applied to understand the formation of supramolecular assemblies and the role of steric interactions. For a molecule like this compound, docking could be used to model its inclusion into a host molecule or its aggregation with other molecules.

A novel concept of "supramolecular docking" has been developed for the structural analysis of molecules that are difficult to crystallize. springernature.com This method uses a porous crystalline framework, such as a metal-organic framework (MOF), to capture and orient the target molecule, allowing for its structure to be determined by X-ray diffraction. springernature.com This approach relies on specific host-guest recognition and highlights the importance of understanding the steric and chemical complementarity between the host and the guest molecule. springernature.com

Although specific docking studies on the supramolecular assembly of this compound are not widely reported, studies on related phthalimide derivatives demonstrate the utility of this method in predicting binding modes and affinities within constrained environments, which is analogous to the interactions within a tightly packed molecular assembly.

In Silico Studies of Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

In silico methods, particularly molecular docking, are extensively used to investigate and predict the interactions of small molecules with biological targets like enzymes and receptors. The phthalimide scaffold is recognized as a "privileged" structure in medicinal chemistry, and numerous in silico studies have been conducted on its derivatives to explore their therapeutic potential. acs.orgresearchgate.net

Molecular docking studies on various phthalimide derivatives have identified potential inhibitors for a range of biological targets. For example, derivatives have been docked against the ATP-binding kinase domain of the TGF-β receptor ALK5, with some compounds showing strong binding affinities, suggesting their potential as anticancer agents. mdpi.com Similarly, phthalimide derivatives have been evaluated as inhibitors for HIV-1 Reverse Transcriptase, with docking results revealing binding modes comparable to clinically used drugs. thaiscience.info

In the context of antimalarial drug discovery, 4-aminophthalimide derivatives have been synthesized and evaluated as inhibitors of the Plasmodium falciparum cytochrome bc1 complex. acs.org Molecular docking was used to suggest the binding mode of the most potent inhibitor at the Qo site of the enzyme. acs.org

The table below presents examples of molecular docking results for various phthalimide derivatives against different biological targets, illustrating the binding energies that can be calculated.

| Phthalimide Derivative Class | Biological Target | PDB Code | Predicted Binding Energy (kcal/mol) |

| N-substituted isoindoline-1,3-diones | TGF-β (ALK5) | 1RW8 | -9.0 to -12.28 |

| General Phthalimides | HIV-1 Reverse Transcriptase | 3HVT | -6.45 to -9.50 |

| 4-amino-2-phenylisoindoline-1,3-diones | P. falciparum cytochrome bc1 | N/A | Not specified |

| 1,2,3-triazole-phthalimides | SARS-CoV-2 Main Protease (Mpro) | N/A | up to -10.26 |

These studies were performed on phthalimide derivatives, not specifically this compound, but demonstrate the applicability of the methods. acs.orgnih.govmdpi.comthaiscience.info

These in silico studies are crucial for rational drug design, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing. redalyc.orgnih.gov

Advanced Applications in Scientific Research

Fluorescent Probes in Biophysical Chemistry

N-isopropyl-4-aminophthalimide and its derivatives have emerged as versatile fluorescent probes in biophysical chemistry due to their sensitivity to the local environment. Their fluorescence properties, such as quantum yield and emission wavelength, are highly dependent on the polarity of their surroundings, making them excellent tools for investigating molecular interactions and dynamics.

Probing Protein Structures and Dynamics

Derivatives of 4-aminophthalimide (B160930) have been engineered into amino acids to serve as small, environmentally sensitive fluorescent probes for studying protein structures. rsc.orgnih.gov These probes can be incorporated into peptides and proteins, offering a significant advantage over intrinsic fluorophores like tryptophan. rsc.orgnih.gov The 4-aminophthalimide moiety is approximately isosteric to tryptophan, a commonly used natural fluorescent amino acid. rsc.orgnih.gov However, unlike tryptophan, which has relatively weak fluorescence, the 4-aminophthalimide chromophore provides a more informative and robust fluorescence signal. rsc.orgnih.gov This allows for more precise tracking of protein conformational changes and dynamics.

One of the key advantages of these probes is that they can be selectively excited at wavelengths outside the absorption range of the biopolymer itself, minimizing interference from the protein's natural fluorescence. rsc.orgnih.gov This selective excitation, coupled with their sensitivity to the local environment, enables researchers to gain detailed insights into the structural fluctuations and interactions of proteins.

Investigation of Local Polarity within Transmembrane Peptides

The solvatochromic nature of 4-aminophthalimide derivatives makes them particularly well-suited for investigating the local polarity within the heterogeneous environment of biological membranes. rsc.orgnih.gov By incorporating these fluorescent amino acids into transmembrane peptides, researchers can map the polarity gradient across a lipid bilayer. rsc.orgnih.gov

For instance, studies on the α-helical transmembrane fragment of the human epidermal growth factor receptor have utilized these probes to distinguish between different locations within the membrane. rsc.orgnih.gov When the probe is situated in the hydrophobic core of the lipid bilayer, it exhibits a blue shift in its fluorescence emission and an increased quantum yield compared to when it is located at the more polar membrane surface. rsc.orgnih.gov This distinct fluorescence readout provides a powerful method for determining the precise positioning and environment of specific residues within transmembrane domains.

Live-Cell Imaging Applications (Non-Clinical)

The favorable photophysical properties of certain 4-aminophthalimide derivatives, such as excitation in the near-visible part of the spectrum and low cytotoxicity, have led to their application in live-cell imaging. rsc.org These probes can be used to visualize and track dynamic processes within living cells without causing significant harm.

The ability to be excited by longer wavelengths is particularly advantageous as it reduces the potential for phototoxicity and minimizes autofluorescence from other cellular components. This allows for clearer and more reliable imaging of specific targets within the complex intracellular environment. The development of cell-permeable fluorescent dyes based on this scaffold further enhances their utility in live-cell studies.

Selective Visualization of Cellular Components (e.g., Lipid Droplets, Mitochondria)

Specifically designed derivatives of 4-aminophthalimide have demonstrated the ability to selectively stain and visualize particular cellular organelles. For example, 4-amino-N-adamantylphthalimide has been shown to primarily accumulate in intracellular lipid droplets. semanticscholar.org

Furthermore, this compound also stains mitochondrial membranes, and its fluorosolvatochromism allows for the simultaneous visualization of both mitochondria and lipid droplets in separate emission channels. semanticscholar.org This dual-staining capability is valuable for studying the interplay between these two organelles, particularly in cells and tissues with high rates of lipid metabolism. The distinct emission spectra of the probe in the different environments of lipid droplets and mitochondria enable their clear differentiation through fluorescence microscopy.

| Cellular Component | Staining Observation |

| Lipid Droplets | Primary accumulation |

| Mitochondria | Secondary staining of membranes |

Study of Micellar and Microemulsion Environments

The sensitivity of 4-aminophthalimide derivatives to the polarity and microviscosity of their surroundings makes them effective probes for characterizing organized molecular assemblies such as micelles and microemulsions. The significant shifts in their fluorescence emission spectra can provide information about the properties of these microenvironments, including the polarity of the interface and the core.

By observing the fluorescence behavior of these probes within micellar or microemulsion systems, researchers can deduce details about the structure and dynamics of these assemblies. This includes information on the critical micelle concentration, the degree of water penetration into the hydrophobic core, and the effects of additives on the system.

Applications in Nucleic Acid Research

The utility of the 4-aminophthalimide core structure has been extended to the field of nucleic acid research, where it has been incorporated as a fluorescent base surrogate. nih.govfigshare.com This innovative approach allows for the site-specific labeling of DNA with a small, fluorescent probe that can report on its local environment and interactions.

A 4-aminophthalimide C-nucleoside has been synthesized and incorporated into DNA strands as an artificial base. nih.govfigshare.com This modified nucleoside, when paired with a non-natural counterbase such as 2,4-diaminopyrimidine, can form an artificial base pair within the DNA duplex. rsc.orgnih.gov The fluorescence of the 4-aminophthalimide moiety within the DNA double helix is characterized by a large Stokes' shift and a notable quantum yield of approximately 12%. nih.govfigshare.com

| Property | Value/Observation |

| Fluorescence Quantum Yield in DNA | ~12% |

| Stokes' Shift | Large |

| Effect on Duplex Stability | Destabilization by 4-11 °C |

Design as Isosteric Fluorescent DNA Base Surrogates

Derivatives of 4-aminophthalimide have been ingeniously designed to function as isosteric fluorescent surrogates for natural DNA bases. Specifically, a 4-aminophthalimide C-nucleoside has been synthesized to act as an artificial DNA base. nih.govresearchgate.net The term "isosteric" implies that the artificial base is of a similar size and shape to the natural nucleobases, allowing it to be incorporated into the DNA double helix with minimal structural perturbation.

These surrogates can be synthesized as phosphoramidite (B1245037) building blocks, which enables their incorporation into desired DNA sequences using standard automated DNA synthesis protocols. nih.govresearchgate.net A key design feature is that the hydrogen-bonding interface of the 4-aminophthalimide moiety does not match any of the natural DNA bases (adenine, guanine, cytosine, or thymine). nih.govresearchgate.net This mismatch, combined with poor stacking properties, results in a quantifiable destabilization of the DNA duplex, typically by 4–11 °C. nih.govresearchgate.net Despite this, its small size and powerful fluorescence make it a superior probe compared to larger, more disruptive fluorescent dyes.

Studies of DNA Solvation Dynamics and Local Environment

Once incorporated into a DNA strand, the 4-aminophthalimide nucleoside serves as a highly sensitive local reporter. Its fluorescence is characterized by a large Stokes' shift and a notable quantum yield of approximately 12% when situated within a double-stranded DNA environment. nih.govresearchgate.net These optical properties are remarkable for such a compact chromophore and are central to its application in studying the local DNA environment. nih.govresearchgate.net

Researchers utilize time-resolved fluorescence spectroscopy to monitor the dynamic Stokes' shift of the 4-AP probe. This technique provides insights into the solvation dynamics in the immediate vicinity of the probe, revealing information about the hydration shell of the DNA and the accessibility of water molecules to the DNA grooves. researchgate.netmdpi.com Studies have revealed that the artificial base pair can adopt two different conformations within the duplex due to backbone constraints: one with two interbase hydrogen bonds and another with only one. researchgate.netmdpi.com In the latter conformation, hydrogen bonding sites on the probe remain accessible to surrounding water molecules, which is reflected in the solvation dynamics measurements. researchgate.netmdpi.com

Development as Environmentally Sensitive Sensors

The strong solvatochromism of this compound—the pronounced shift in its fluorescence spectrum in response to the local environment—is the basis for its development as a versatile molecular sensor.

Polarity Sensors

The fluorescence of 4-aminophthalimide derivatives is exceptionally sensitive to the polarity of the surrounding medium. nih.gov This solvatofluorochromic behavior is characterized by significant red-shifts in the fluorescence emission spectrum in solvents with high polarity and hydrogen-bonding capabilities. nih.govresearchgate.net This sensitivity arises from a substantial increase in the molecule's dipole moment upon photoexcitation, coupled with hydrogen bonding interactions between the fluorophore and protic solvent molecules. mdpi.com As a result, parameters such as the fluorescence maximum, quantum yield, and lifetime can be used to report on the local polarity of microheterogeneous environments, such as within lipid bilayers or protein cavities. nih.gov

| Solvent | Polarity Feature | Fluorescence Emission |

|---|---|---|

| Non-polar Solvents | Low polarity | Shorter wavelength (blue-shifted) |

| Polar Aprotic Solvents | High polarity | Intermediate wavelength |

| Polar Protic Solvents | High polarity with H-bonding | Longer wavelength (red-shifted) |

Metal Ion Detection Strategies

Derivatives of the phthalimide (B116566) core structure have been developed as chemosensors for detecting metal ions. One strategy involves creating N-phthalimide azo-azomethine dyes, which can form stable complexes with various transition metal ions. mdpi.com The binding of a metal ion to the dye alters the electronic structure of the chromophore, leading to a measurable change in its absorption and fluorescence spectra. mdpi.com For instance, upon the addition of certain metal ions, the absorption band of the dye decreases significantly due to the transfer of π-electrons to the metal ion. mdpi.com Furthermore, the fluorescence properties of these dyes can be exploited, as metal binding can quench or shift the emission, providing a clear signal for the presence of the target ion. mdpi.com This approach has been successfully applied to the detection of Cu(II) ions in water samples. mdpi.com

pH Sensing

While specific studies on this compound as a pH sensor are not widespread, the closely related 4-amino-1,8-naphthalimide (B156640) framework demonstrates the underlying principle effectively. In these systems, the fluorophore is linked to a receptor unit, such as an amino group, that can be protonated or deprotonated depending on the pH. researchgate.net At alkaline or neutral pH, the lone pair of electrons on the receptor's nitrogen atom can quench the fluorescence of the naphthalimide core via a process called photoinduced electron transfer (PET). researchgate.net In acidic conditions, the nitrogen is protonated, which prevents the PET process. This inhibition "switches on" the fluorescence, providing a robust and often ratiometric response to changes in pH. researchgate.net This mechanism is a common strategy for designing fluorescent pH sensors, and the 4-aminophthalimide structure is amenable to similar chemical modifications.

Materials Science and Photonics

The photophysical characteristics of 4-aminophthalimide and its derivatives make them attractive candidates for the development of advanced functional materials. Excited-state intramolecular proton transfer (ESIPT) is a phenomenon studied in 4-AP that is crucial for designing photoresponsive materials and fluorescent markers. mdpi.com

A direct application in materials science is the use of 4-aminophthalimide as a building block for creating fluorescent organic nanoparticles. researchgate.net By leveraging the intermolecular hydrogen bonding of the 4-AP molecule, researchers can induce aggregation to form stable nanoparticles with useful optical properties. This approach allows for the fabrication of novel nanomaterials for potential use in imaging, sensing, or light-emitting applications. researchgate.net

Development of Fluorescent Dyes for Advanced Materials

The 4-aminophthalimide core structure is well-known for its significant and environmentally sensitive fluorescence. researchgate.net This property makes its derivatives, including this compound, highly valuable as fluorophores for advanced materials. The fluorescence characteristics are rooted in the intramolecular charge transfer (ICT) that occurs upon photoexcitation, making the emission spectrum highly sensitive to the polarity of the surrounding environment. This solvatochromism allows the molecule to function as a probe to report on the local microenvironment within polymers or biological systems.

Researchers have leveraged these properties to design fluorescent labels and probes. While much of the literature focuses on the broader class of 4-aminophthalimide derivatives, the principles are directly applicable. The introduction of an N-alkyl group like isopropyl can modulate the compound's solubility and photophysical properties, such as quantum yield and fluorescence lifetime. These dyes can be incorporated into larger molecular systems or polymer backbones to create materials that respond to external stimuli or to visualize specific domains within a complex matrix.